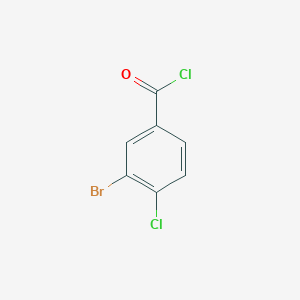

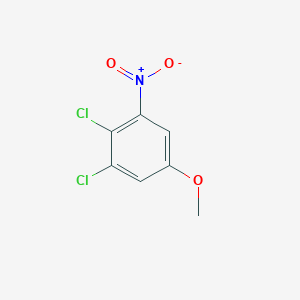

3,4-Dichloro-5-nitroanisole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

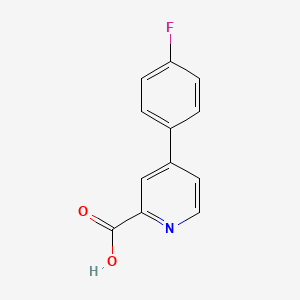

3,4-Dichloro-5-nitroanisole is a chemical compound used as an intermediate in the manufacture of dyes, pharmaceuticals, and corrosion inhibitors . It is also used in the synthesis of niclosamide, a molluscicide . This compound is considered a black-listed substance due to its poor biodegradability .

Synthesis Analysis

The synthesis of 3,4-Dichloro-5-nitroanisole involves several steps. The first step is a nitration reaction, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitration step needs to be the first step, and not the bromination . Also, the conversion of the nitro group to an amine must occur last .Molecular Structure Analysis

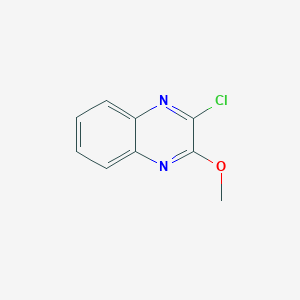

The molecular structure of 3,4-Dichloro-5-nitroanisole is complex. The average mass of the molecule is around 207.014 Da . The molecule consists of several functional groups including nitro, chloro, and methoxy groups .Chemical Reactions Analysis

The chemical reactions involving 3,4-Dichloro-5-nitroanisole are complex and involve several steps. One of the key reactions is the nitration of the anisole group, which is followed by a conversion from the nitro group to an amine, and finally a bromination . The nitration step needs to be the first step, and not the bromination . Also, the conversion of the nitro group to an amine must occur last .Aplicaciones Científicas De Investigación

Spectral and Structural Analysis

- Spectral Investigations and Electronic Properties : Studies on compounds similar to 3,4-Dichloro-5-nitroanisole, like 5-chloro-2-nitroanisole, involve spectral investigations using techniques like FTIR, FT-Raman, UV, and NMR. These studies help understand the structural, spectroscopic, and electronic properties of these compounds, including their reactivity descriptors and nonlinear optical material potentials (Meenakshi, 2017).

Chemical Analysis and Safety

- Workplace Air Analysis : Research on 2-nitroanisole, a compound structurally related to 3,4-Dichloro-5-nitroanisole, has developed methods for determining its concentration in workplace air, highlighting its use in production environments and the importance of monitoring for occupational safety and health (Jeżewska & Woźnica, 2020).

Chemical Synthesis and Reactions

- Anomalous Reaction Behavior : A study on 3-Chloro-2-nitroanisole, a close relative of 3,4-Dichloro-5-nitroanisole, has shown unusual reactions during synthesis, highlighting the unique reactivity patterns these types of compounds can exhibit (Ried & Sell, 1980).

Environmental Impact and Transformation

- Anaerobic Coupling Reactions : Research involving compounds like 4-nitroanisole, similar to 3,4-Dichloro-5-nitroanisole, has investigated their transformation in the environment, particularly focusing on the anaerobic formation of coupling products which can impact environmental toxicity (Kadoya et al., 2018).

Photoreactive Properties

- Photoreaction Studies : The photochemical behavior of nitroaryl ethers like 4-nitroanisole provides insights into the reactivity of 3,4-Dichloro-5-nitroanisole under similar conditions, useful in understanding its potential applications in light-sensitive processes (Hartsuiker et al., 1971).

Safety And Hazards

3,4-Dichloro-5-nitroanisole is considered hazardous. It is suspected of causing genetic defects and is also suspected of causing cancer . It is harmful to aquatic life with long-lasting effects . Safety precautions include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and getting medical advice or attention if exposed or concerned .

Propiedades

IUPAC Name |

1,2-dichloro-5-methoxy-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPPCTQPGJFQHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-5-nitroanisole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.